molecular formula C11H9F3O4 B11719621 Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719621
M. Wt: 262.18 g/mol
InChI Key: WGYMXJCHGUVRRX-UHFFFAOYSA-N
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Description

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is a chemical compound known for its unique structure and properties. It contains a trifluoromethoxy group, which is a significant moiety in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is often used in synthetic chemistry due to its reactivity and the presence of the trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to the presence of the trifluoromethoxy group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate can be compared with other similar compounds such as:

    Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate: Another similar compound with a trifluoromethyl group.

    Methyl 3-oxo-3-[2-(methoxy)phenyl]propanoate: Contains a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

WGYMXJCHGUVRRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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